molecular formula C16H20N2O2 B5754232 5-cyclohexyl-3-(4-methoxybenzyl)-1,2,4-oxadiazole

5-cyclohexyl-3-(4-methoxybenzyl)-1,2,4-oxadiazole

Cat. No. B5754232
M. Wt: 272.34 g/mol
InChI Key: MEPBTIHHSSGDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclohexyl-3-(4-methoxybenzyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse biological and pharmacological activities. In

Mechanism of Action

The mechanism of action of 5-cyclohexyl-3-(4-methoxybenzyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are essential for the growth and proliferation of cancer and microbial cells. Specifically, this compound has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-cyclohexyl-3-(4-methoxybenzyl)-1,2,4-oxadiazole has a range of biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Additionally, this compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-cyclohexyl-3-(4-methoxybenzyl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity against cancer and microbial cells. This makes it an ideal candidate for further investigation in the development of novel anticancer and antimicrobial agents. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the investigation of 5-cyclohexyl-3-(4-methoxybenzyl)-1,2,4-oxadiazole. One potential area of research is in the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential molecular targets for its activity. Finally, the potential use of this compound in combination with other anticancer and antimicrobial agents should also be explored, as this may lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of 5-cyclohexyl-3-(4-methoxybenzyl)-1,2,4-oxadiazole involves the reaction of cyclohexyl isocyanate and 4-methoxybenzyl hydrazine with triethyl orthoformate in the presence of an acid catalyst. This reaction results in the formation of the desired product, which can be purified through column chromatography. The yield of this reaction is typically high, and the purity of the final product can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

5-cyclohexyl-3-(4-methoxybenzyl)-1,2,4-oxadiazole has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where this compound has been found to exhibit potent antitumor activity against various cancer cell lines. Additionally, this compound has also been investigated for its potential as an antimicrobial agent, with studies showing its effectiveness against various bacterial and fungal strains.

properties

IUPAC Name

5-cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-14-9-7-12(8-10-14)11-15-17-16(20-18-15)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPBTIHHSSGDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NOC(=N2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.